molecular formula C15H11N3OS B14327456 3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)- CAS No. 104635-65-6

3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)-

Cat. No.: B14327456
CAS No.: 104635-65-6
M. Wt: 281.3 g/mol
InChI Key: JOPACTLAUXYSLA-UHFFFAOYSA-N
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Description

3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)- is a tricyclic heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties. This compound is part of the broader class of quinolinyl-pyrazoles, which are known for their therapeutic potential in various medical fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)- typically involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Another method involves the treatment of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions are typically mild to moderate, ensuring the stability of the compound throughout the process.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, each with unique pharmacological properties . These derivatives are often evaluated for their efficacy in different therapeutic areas.

Properties

CAS No.

104635-65-6

Molecular Formula

C15H11N3OS

Molecular Weight

281.3 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)-1H-pyrazolo[4,3-c]quinolin-3-one

InChI

InChI=1S/C15H11N3OS/c1-9-6-7-13(20-9)18-15(19)11-8-16-12-5-3-2-4-10(12)14(11)17-18/h2-8,17H,1H3

InChI Key

JOPACTLAUXYSLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3

Origin of Product

United States

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